3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their antibacterial properties. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a 5-methyl-1,2-oxazole moiety. The presence of the oxazole ring imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 5-methyl-1,2-oxazole-3-carboxamide.
Degradation: The carboxamide is degraded using sodium hypochlorite to yield 5-methyl-1,2-oxazole-3-amine.
Condensation: The amine is then condensed with p-acetamidobenzenesulfonyl chloride to form 3-(p-acetamidobenzenesulfonamido)-5-methyl-1,2-oxazole.
Hydrolysis: Finally, the product is hydrolyzed under basic conditions to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial growth and ultimately their death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Sulfisoxazole: Known for its antibacterial properties.
Uniqueness
3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to the presence of the 5-methyl-1,2-oxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-5-10(12-16-7)13-17(14,15)9-4-2-3-8(11)6-9/h2-6H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKFUEYDLXFJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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